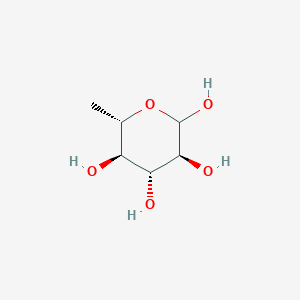
6-Desoxygalactose; L-(-)-Fucose; L-Galactomethylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Desoxygalactose, also known as L-(-)-Fucose or L-Galactomethylose, is a naturally occurring deoxy sugar. It is a constituent of various glycoproteins and glycolipids and plays a crucial role in biological processes such as cell-cell recognition and signaling. This compound is found in a variety of organisms, including bacteria, plants, and animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Desoxygalactose can be achieved through several methods. One common approach involves the reduction of galactose derivatives. For instance, the reduction of galactose with sodium borohydride in the presence of a suitable catalyst can yield 6-Desoxygalactose. Another method involves the use of enzymatic reactions, where specific enzymes catalyze the conversion of galactose to 6-Desoxygalactose.
Industrial Production Methods
Industrial production of 6-Desoxygalactose typically involves microbial fermentation. Certain strains of bacteria are capable of producing 6-Desoxygalactose through their metabolic pathways. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth.
Análisis De Reacciones Químicas
Types of Reactions
6-Desoxygalactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces 6-Desoxygalactonic acid.
Reduction: Produces 6-Desoxygalactitol.
Substitution: Produces halogenated derivatives of 6-Desoxygalactose.
Aplicaciones Científicas De Investigación
6-Desoxygalactose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and inflammatory conditions.
Industry: Used in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Desoxygalactose involves its incorporation into glycoproteins and glycolipids, which are essential for cell-cell recognition and signaling. It interacts with specific receptors on the cell surface, triggering various intracellular pathways. These interactions are crucial for processes such as immune response, cell adhesion, and tissue development.
Comparación Con Compuestos Similares
6-Desoxygalactose is similar to other deoxy sugars such as:
2-Deoxyglucose: Lacks an oxygen atom at the second carbon.
6-Deoxyglucose: Lacks an oxygen atom at the sixth carbon.
L-Rhamnose: Another naturally occurring deoxy sugar.
Uniqueness
What sets 6-Desoxygalactose apart is its specific role in glycoproteins and glycolipids, making it essential for cell-cell recognition and signaling. Its unique structure allows it to participate in specific biochemical pathways that other deoxy sugars may not be involved in.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
Clave InChI |
SHZGCJCMOBCMKK-ZZWDRFIYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
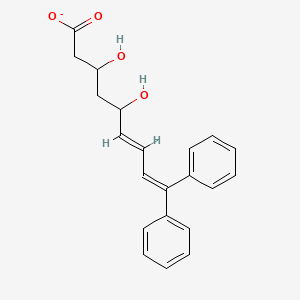
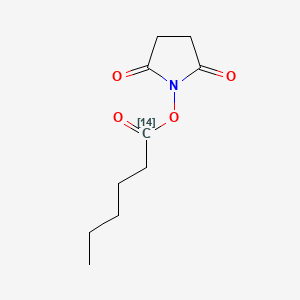
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
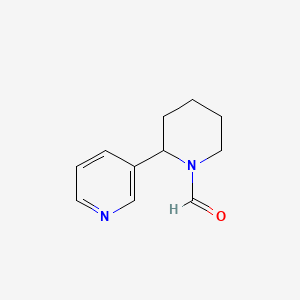
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
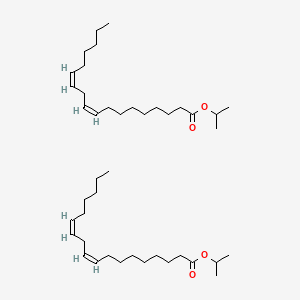
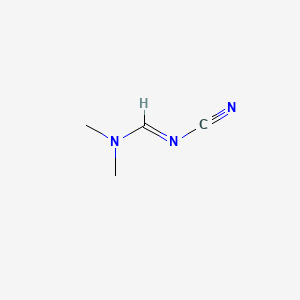
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
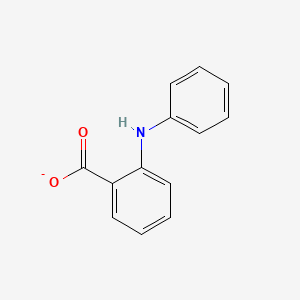
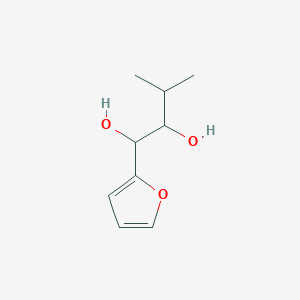
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
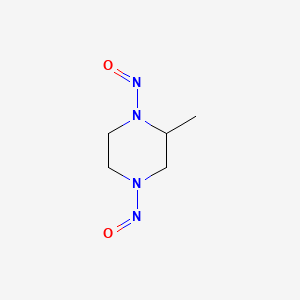
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
